molecular formula C13H22O B1216395 Theaspirane CAS No. 36431-72-8

Theaspirane

Cat. No.: B1216395
CAS No.: 36431-72-8
M. Wt: 194.31 g/mol
InChI Key: GYUZHTWCNKINPY-UHFFFAOYSA-N
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Description

Theaspirane is a naturally occurring norisoprenoid compound with the molecular formula C₁₃H₂₂O. It is found in various essential oils, including those of raspberry, yellow passion fruit, and tea. This compound is known for its distinctive aroma, which makes it a valuable component in the flavor and fragrance industries .

Safety and Hazards

Theaspirane is classified as a combustible liquid (Category 4, H227) according to the Safety Data Sheet provided by Sigma-Aldrich . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is advised to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Theaspirane’s dominant note is fruity, berry, damson and is especially well suited to berry and tea flavors . Its minor note is distinctly camphoraceous and demands much more care in use . These notes are not very complementary, but the dominant note is so interesting and valuable that it is well worth taking the trouble to find ways to use this raw material to advantage . This compound is also applicable to high-end perfumery .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Theaspirane plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. These interactions often result in the production of oxidized products such as hydroxy-, keto-, or epoxy-derivatives . This compound’s interaction with these biomolecules highlights its importance in the metabolic pathways of flavor and fragrance compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the biotransformation of apocarotenoids in fungal species, leading to the production of different oxidized products . These cellular effects are crucial for understanding this compound’s role in flavor and fragrance biosynthesis and its potential impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins involved in carotenoid metabolism. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and the production of various oxidized derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo biotransformation in fungal species, leading to the production of different oxidized products over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on flavor and fragrance biosynthesis . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and industry.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the oxidative degradation of carotenoids. It interacts with enzymes and cofactors involved in these pathways, leading to the production of oxidized derivatives such as hydroxy-, keto-, or epoxy-compounds . These interactions highlight this compound’s importance in the metabolic flux of flavor and fragrance compounds.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can affect this compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is essential for its effective use in research and industry.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect this compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for its effective use in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaspirane can be synthesized from β-ionone through a series of reactions. The process begins with the reduction of β-ionone to dihydro-β-ionol using sodium-ammonia reduction in the presence of aluminium chloride hexahydrate. The resulting dihydro-β-ionol is then brominated using cupric bromide. The final step involves dehydrobromination in the presence of calcium carbonate, yielding a mixture of (E)-theaspirane and (Z)-theaspirane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Theaspirane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine.

Major Products Formed:

Scientific Research Applications

Theaspirane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique combination of aroma characteristics, including minty, woody, fruity, and camphoraceous notes, sets it apart from other similar compounds. Its stability and versatility in various applications further enhance its value in the flavor and fragrance industries .

Properties

IUPAC Name

2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZHTWCNKINPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(O1)C(=CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047055
Record name 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid
Record name Theaspirane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

68.00 to 72.00 °C. @ 3.00 mm Hg
Record name Theaspirane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in fats, soluble (in ethanol)
Record name Theaspirane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.958
Record name Theaspirane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

36431-72-8
Record name Theaspirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36431-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theaspirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Theaspirane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is theaspirane and where is it found?

A1: this compound is a naturally occurring spiro ether compound found in various plants, including raspberries, yellow passion fruit, tea, and certain varieties of hops and apples. [, , ] It contributes to the characteristic aroma of these plants. [, , ]

Q2: What kind of aroma does this compound possess?

A2: this compound is known to impart a fruity aroma, often described as blackcurrant-like. [, ] Interestingly, the perception of its aroma can be influenced by modifications to its structure. [, ]

Q3: Which other plants are known to contain this compound and its derivatives?

A3: Besides those mentioned above, this compound and its derivatives have been identified in Osmanthus absolute, quince fruit, blue-colored hybrid tea roses, starfruit, and purple starthistle. [, , , , ] Notably, cis- and trans-theaspirane were reported for the first time in a species of Compositae (purple starthistle). []

Q4: How does the aroma of this compound compare to its structural analogs?

A4: The rigidity of this compound's structure contributes to its strong camphoraceous odor. Increasing the molecule's flexibility, either by expanding the ring size or introducing alkyl substitutions at the C-2 position, results in a shift towards weaker, woodier, and more floral notes. [, ]

Q5: What is known about the biosynthesis of this compound in plants?

A5: Research suggests that 4-hydroxy-7,8-dihydro-β-ionol acts as a natural precursor to theaspiranes A and B in quince fruit (Cydonia oblonga, Mill.). []

Q6: Can this compound degrade, and if so, what are the products?

A6: Yes, this compound can undergo degradation, particularly under oxidative conditions. In model oxidized systems and in beverages like beer, this compound degradation leads to compounds like 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, monoepoxides, and a derived alcohol. [, ]

Q7: Are any of these degradation products significant in terms of aroma?

A7: Yes, 4-hydroxy-7,8-dihydro-β-ionone, a hydrolysis product of dihydrodehydro-β-ionone, exhibits a strong "grenadine" aroma, while dihydrodehydro-β-ionone itself contributes a pleasant "Sauternes-like" aroma. [, ]

Q8: What are some of the methods used to synthesize this compound?

A9: Several synthetic routes to this compound have been developed, with many starting from β-ionone. [] Key steps often involve epoxidation, cyclization, and dehydration reactions. [, ]

Q9: Are there alternative starting materials for this compound synthesis?

A10: Yes, α-ionone can also be utilized as a starting material for the synthesis of edulans and theaspiranes. []

Q10: Can the chirality of this compound be controlled during synthesis?

A11: Yes, enantioselective synthesis methods have been developed to produce optically pure isomers of this compound. [] This is particularly relevant for flavor and fragrance applications, as different enantiomers may possess different sensory properties.

Q11: How has multidimensional gas chromatography-mass spectrometry (MDGC-MS) been applied in this compound research?

A12: MDGC-MS has been crucial in determining the enantiomeric distribution of theaspiranes in various plant tissues. By utilizing a chiral column after initial separation on an achiral column, this technique allows for the identification and quantification of individual enantiomers, even in complex mixtures. []

Q12: Does this compound have any known biological activity?

A13: Research suggests that this compound, along with other compounds like paeonol and linalool, exhibits antimicrobial activity against Fusarium oxysporum, a fungus responsible for Fusarium wilt disease in plants. []

Q13: Are there any potential applications of this compound based on its biological activity?

A14: The antimicrobial properties of this compound against F. oxysporum suggest its potential use as a natural antifungal agent for agricultural applications. [] Further research is needed to fully explore this potential.

Q14: What is the role of this compound in attracting the banana weevil?

A15: (2R,5S)-theaspirane has been identified as the primary kairomone released by senesced banana leaves, attracting the banana weevil (Cosmopolites sordidus). This finding has significant implications for developing new, environmentally friendly pest management strategies for banana plantations. []

Q15: Are there any potential applications of this compound in pest management?

A16: The identification of (2R,5S)-theaspirane as a potent attractant for the banana weevil presents an opportunity to develop traps for monitoring and controlling this pest. The use of such traps could minimize the reliance on synthetic pesticides, promoting more sustainable agricultural practices. []

Q16: What are some areas where further research on this compound is needed?

A16: Further investigation is warranted in exploring the full potential of this compound and its derivatives, including:

  • Detailed Structure-Activity Relationship (SAR) studies: A comprehensive understanding of how structural modifications influence the aroma, stability, and biological activity of this compound will enable the design of novel analogs with tailored properties. [, , ]
  • Biotransformation and metabolic pathways: Investigating the biotransformation of this compound by various organisms, including fungi, can lead to the discovery of novel derivatives with potentially valuable properties. []

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